6-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a bromine atom at the 6th position and a methyl group at the 4th position on the tetrahydroisoquinoline skeleton. Tetrahydroisoquinolines are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
The compound is cataloged under various identifiers, including its Chemical Abstracts Service number of 215798-19-9 and has been referenced in multiple scientific databases such as PubChem and ChemicalBook. It is often synthesized for use in research laboratories and pharmaceutical applications.
6-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can be classified as:
The synthesis of 6-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline typically involves bromination reactions. The primary synthetic route includes:
The bromination reaction can be monitored using techniques such as thin-layer chromatography to ensure product formation. Following synthesis, purification methods such as recrystallization or chromatography are employed to isolate the desired compound in high purity.
The molecular structure of 6-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride features:
Key structural data includes:
This data helps in identifying the compound in various chemical databases and facilitates further studies regarding its properties and reactions.
6-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions typical of tetrahydroisoquinolines:
The reactivity of this compound is influenced by its functional groups and molecular structure. Reaction conditions such as temperature, solvent choice, and catalysts can significantly affect product formation and yield.
The mechanism of action of 6-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific biological targets:
Further research is required to elucidate the precise molecular pathways involved in its action.
The compound exhibits moderate solubility in common organic solvents and has a flash point of around 124.9 °C.
6-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has numerous applications across various scientific fields:
The ongoing research into this compound highlights its significance in developing novel therapeutic agents and understanding complex biochemical interactions.
The Pictet–Spengler reaction remains the cornerstone for constructing the 1,2,3,4-tetrahydroisoquinoline (THIQ) core of 6-bromo-4-methyl derivatives. This acid-catalyzed cyclization involves the condensation of 4-methylphenethylamine with aldehydes (typically formaldehyde or acetaldehyde) to form the critical C1-N2 bond. The reaction proceeds via an iminium ion intermediate that undergoes electrophilic aromatic substitution, cyclizing into the tetrahydroisoquinoline scaffold. For 6-bromo functionalization, meta-substituted phenethylamines with bromine at the C3 position (relative to the ethylamine side chain) are employed, leveraging the inherent regioselectivity of the cyclization [6].
Key optimizations include:
Table 1: Optimization of Pictet–Spengler Conditions for 4-Methyl-THIQ Core
Catalyst | Solvent | Temp (°C) | Yield (%) | Regioselectivity |
---|---|---|---|---|
BF₃·OEt₂ | DCM | 0 | 92 | >95% |
TFA | TFE | 25 | 85 | 90% |
HCl (conc.) | H₂O | 100 | 40 | 75% |
PTSA | Toluene | 110 | 78 | 85% |
Post-cyclization, the free base is converted to hydrochloride salt using ethereal HCl, yielding crystalline 6-bromo-4-methyl-THIQ·HCl suitable for characterization .
N-Acyliminium intermediates enable precise electrophilic bromination at the C6 position of pre-formed 4-methyl-THIQ scaffolds. This two-step strategy involves:
The ortho-directing effect of the N-acyl group arises from resonance stabilization of the Wheland intermediate during electrophilic aromatic substitution (SEAr). This method achieves >90% C6 selectivity over C5/C7 bromination, a significant improvement over non-directed approaches (<60% selectivity). After bromination, acidic hydrolysis (H₂SO₄/H₂O) cleaves the N-acyl group, regenerating the secondary amine without debromination [2] .
Critical parameters include:
Table 2: Bromination Agents for N-Acyliminium Intermediates
Bromination Agent | Conversion (%) | C6 Selectivity (%) | Byproducts |
---|---|---|---|
NBS | 98 | 92 | <3% Dibromide |
Br₂/FeCl₃ | 85 | 78 | 15% C5-Br |
CuBr₂ | 75 | 70 | 10% Dehydrogenation |
DBDH (1,3-Dibromo-5,5-dimethylhydantoin) | 90 | 85 | 5% Oxazolone |
Late-stage catalytic functionalization offers modular routes to 6-bromo-4-methyl-THIQ·HCl:
A. Hydrogenation of Brominated Isoquinolines6-Bromo-4-methyl-3,4-dihydroisoquinolines undergo selective saturation of the C1=N2 bond using:
B. Regioselective Catalytic BrominationDirect C–H functionalization of 4-methyl-THIQ employs transition-metal catalysts:
Continuous-flow reactors enhance these methods by reducing reaction times from hours to minutes (92% conversion in 10 min vs. 6 hr batch) and improving temperature control during exothermic bromination .
Table 3: Catalyst Systems for Direct C6 Bromination
Catalyst | Bromine Source | Solvent | Time | C6 Selectivity |
---|---|---|---|---|
Pd(OAc)₂ | NBP | MeCN | 2 h | >95% |
CuBr₂/phen | CuBr₂ | DMF | 12 h | 80% |
FeCl₃ | Br₂ | DCE | 1 h | 75% |
None (thermal) | NBS | CCl₄ | 8 h | 60% |
Enantioselective synthesis of (R)- and (S)-6-bromo-4-methyl-THIQ·HCl employs three key strategies:
A. Chiral Auxiliary-Mediated Pictet–Spengler(1R,2S,5R)-(−)-Menthyl sulfinate derivatives condense with 3-bromophenethylamine 33, forming diastereomeric N-sulfinyl imines. BF₃·OEt₂-catalyzed cyclization yields diastereomerically pure THIQs 34 (dr >98:2), with HCl-mediated auxiliary removal providing enantiopure (R)-6-bromo-4-methyl-THIQ·HCl 35 (>99% ee) [6].
B. Organocatalytic EnantioselectionChiral phosphoric acids (e.g., TRIP 37) catalyze the Pictet–Spengler condensation of 3-bromophenethylamine with acetaldehyde:
C. Enzymatic ResolutionCandida antarctica lipase B (CAL-B) resolves racemic N-acetyl-6-bromo-4-methyl-THIQ via kinetic resolution:
Table 4: Enantioselectivity in Asymmetric THIQ Synthesis
Method | Chiral Inducer | ee (%) | Absolute Configuration | Scale Limit |
---|---|---|---|---|
Sulfinyl Auxiliary | (1R,2S,5R)-Menthyl sulfinate | >99 | R | 100 g |
Organocatalysis | (R)-TRIP | 94 | S | 10 g |
Enzymatic Resolution | CAL-B lipase | 97 | R | 50 g |
Chiral Pool | L-Phenylglycinol | 89 | S | 25 g |
These asymmetric routes enable gram-scale production of enantiopure 6-bromo-4-methyl-THIQ·HCl for structure-activity relationship (SAR) studies targeting chiral receptors .
Comprehensive Compound Index
CAS No.: 54-28-4
CAS No.: 151436-49-6
CAS No.:
CAS No.: 92751-21-8
CAS No.: 94720-08-8